molecular formula C15H14O2 B8197195 methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate

methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8197195
M. Wt: 226.27 g/mol
InChI Key: XRFYCVWZLHWSHM-UHFFFAOYSA-N
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Description

methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by a biphenyl core with a methyl group at the 6th position and a carboxylic acid methyl ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate typically involves the esterification of 6-Methylbiphenyl-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters would be tailored to achieve high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol under acidic or basic conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Hydrolysis: 6-Methylbiphenyl-3-carboxylic acid and methanol.

    Reduction: 6-Methylbiphenyl-3-methanol.

    Substitution: Depending on the substituent introduced, various nitro or halogenated derivatives of the biphenyl core.

Scientific Research Applications

methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure makes it a useful building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of biphenyl-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate in biological systems involves its interaction with esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound is hydrolyzed to 6-Methylbiphenyl-3-carboxylic acid and methanol, which can then participate in various metabolic pathways. The biphenyl core may also interact with specific molecular targets, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-3-carboxylic acid methyl ester: Lacks the methyl group at the 6th position, which may affect its reactivity and applications.

    6-Methylbiphenyl-4-carboxylic acid methyl ester: The position of the carboxylic acid methyl ester group is different, potentially leading to variations in chemical behavior and biological activity.

Uniqueness

methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methyl group at the 6th position can affect the compound’s steric and electronic properties, making it distinct from other biphenyl derivatives.

Properties

IUPAC Name

methyl 4-methyl-3-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)10-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYCVWZLHWSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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